
Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, which include “Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of “this compound” is complex, contributing to its versatility in scientific research. The compound’s structure is characterized by a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .Chemical Reactions Analysis
The compound “this compound” is involved in complex chemical reactions. For instance, it has been found to competitively inhibit Malate Dehydrogenase (MDH) 1 and MDH2, enzymes that play a crucial role in cancer metabolism .Scientific Research Applications
Synthesis and Medicinal Chemistry
This compound is likely involved in the synthesis of various therapeutic agents and research chemicals. Compounds with similar structures have been synthesized and evaluated for various biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. For example, novel sulfonyl derivatives have been synthesized and shown to exhibit moderate to significant antibacterial, antifungal, and antitubercular activities, suggesting that similar compounds could serve as potential leads in drug discovery efforts aimed at treating infectious diseases and cancer (Küçükgüzel et al., 2013; G. V. Suresh Kumar et al., 2013).
Photodynamic Therapy for Cancer Treatment
Related compounds have been investigated for their photosensitizing properties in photodynamic therapy (PDT) for cancer treatment. These studies focus on compounds that generate singlet oxygen or other reactive oxygen species upon light activation, which can then induce cell death in cancerous tissues. For instance, new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown high singlet oxygen quantum yields, making them promising candidates for PDT (Pişkin et al., 2020).
Material Science and Organic Chemistry
In the realm of material science and organic chemistry, compounds with similar functional groups have been utilized in the synthesis of novel materials and chemical intermediates. For example, the Friedel-Crafts sulfonylation reaction has been used to synthesize diaryl sulfones, showcasing the utility of sulfonyl-containing compounds in creating complex organic molecules (Nara et al., 2001).
Corrosion Inhibition
Sulfonyl derivatives have also been explored for their potential as corrosion inhibitors, offering protection for metals against degradation in aggressive environments. The effectiveness of these compounds as corrosion inhibitors depends on their molecular structure and the nature of the substituent groups, which can influence their adsorption on metal surfaces and their interaction with corrosive agents (Ammal et al., 2018).
Mechanism of Action
Target of Action
The primary targets of Methyl 4-(2-(3-(benzylsulfonyl)propanamido)thiazol-4-yl)benzoate are the enzymes Malate Dehydrogenase 1 and 2 (MDH1 and MDH2) . These enzymes play a crucial role in the citric acid cycle, also known as the Krebs cycle, which is a key metabolic pathway that unifies carbohydrate, fat, and protein metabolism .
Mode of Action
This compound interacts with its targets, MDH1 and MDH2, by competitively inhibiting them . This means that the compound competes with the substrate for the active site of the enzyme, thereby reducing the rate of the reaction .
Biochemical Pathways
By inhibiting MDH1 and MDH2, this compound affects the citric acid cycle . This cycle is a series of chemical reactions used by all aerobic organisms to release stored energy. The inhibition of MDH1 and MDH2 can disrupt this cycle, leading to a decrease in energy production and potentially affecting other downstream metabolic processes .
Result of Action
The result of this compound’s action is the inhibition of mitochondrial respiration and hypoxia-induced HIF-1α accumulation . This could lead to a decrease in energy production in cells and potentially inhibit tumor growth .
Future Directions
Properties
IUPAC Name |
methyl 4-[2-(3-benzylsulfonylpropanoylamino)-1,3-thiazol-4-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c1-28-20(25)17-9-7-16(8-10-17)18-13-29-21(22-18)23-19(24)11-12-30(26,27)14-15-5-3-2-4-6-15/h2-10,13H,11-12,14H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRMEDCXZFLKOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

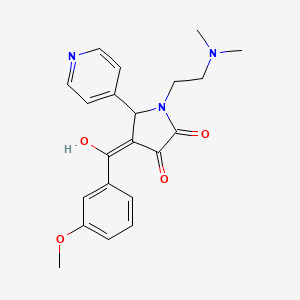
![Ethyl (5-(5-phenylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2561668.png)
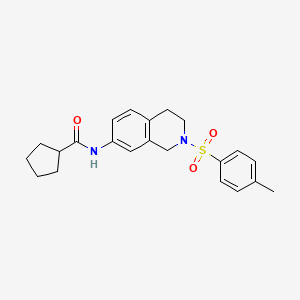
![2-(2-amino-2-oxoethyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2561672.png)
![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2561673.png)
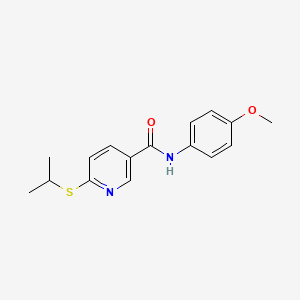
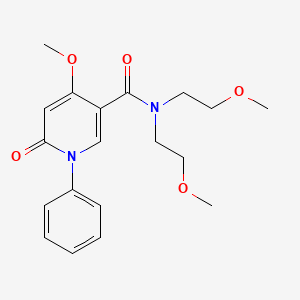
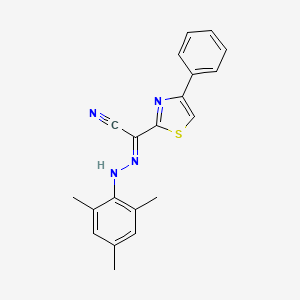
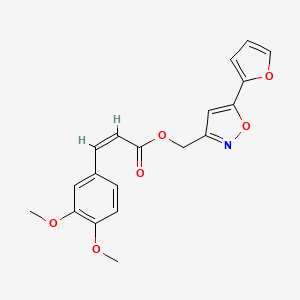
![Methyl 3-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)-1-benzothiophene-2-carboxylate](/img/structure/B2561679.png)

![5-{[(Difluoromethyl)sulfanyl]methyl}furan-2-carbaldehyde](/img/structure/B2561682.png)
![4-(dimethylamino)-2-{2-[(methoxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile](/img/structure/B2561683.png)
